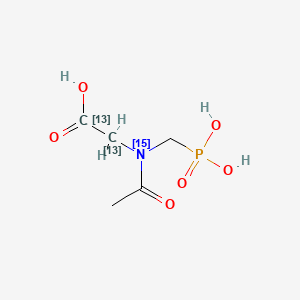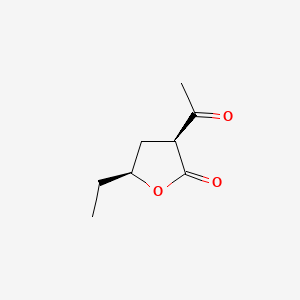![molecular formula C12H12BrNO2 B585198 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 920023-36-5](/img/structure/B585198.png)
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
Research into compounds related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one has demonstrated their potential as sigma ligands, substances that may bind to sigma receptors, which are involved in various neurological processes. Studies have shown that variations in the structure of spiro[isobenzofuran-1(3H),4'-piperidines] can significantly affect their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These findings indicate the importance of the N-substituent and other structural factors in determining the compounds' interaction with sigma receptors, potentially guiding the development of selective sigma 2 ligands with applications in neurological research and drug development (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
The chemical's structure has also been explored for its potential as a central nervous system (CNS) agent. By synthesizing derivatives of spiro[isobenzofuran-1(3H),4'-piperidines], researchers have investigated their efficacy in producing antidepressant-like effects, marked by inhibition of tetrabenazine-induced ptosis, a property shared by most antidepressants. This research avenue explores the therapeutic potential of such compounds in treating CNS disorders, highlighting the role of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety in enhancing antitetrabenazine activity, which is crucial for their CNS activity (Bauer et al., 1976).
Neurokinin Receptor Antagonists
Spiro-substituted piperidines, including derivatives of 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, have been identified as promising leads for novel neurokinin receptor antagonists. The structure-activity relationship (SAR) studies of these compounds have contributed to the identification of new molecules with potent inhibitory activity against neurokinin receptors, which play pivotal roles in various physiological and pathological processes. Such antagonists have potential therapeutic applications in treating respiratory conditions and other diseases influenced by neurokinin receptor activity (Kubota et al., 1998).
Histamine H3 Receptor Inverse Agonists
Research into spiro-isobenzofuranones, closely related to 5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, has led to the discovery of potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These findings are significant in the quest for new treatments for neurological disorders, as the H3 receptor plays a crucial role in modulating neurotransmitter release in the brain. The development of these inverse agonists opens new pathways for therapeutic interventions in diseases associated with dysregulated neurotransmitter activity (Jitsuoka et al., 2008).
Mécanisme D'action
References:
- 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride
- One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation Reaction of Ninhydrin with Amino-naphthoquinones. ACS Omega, 2020, 5, 37, 23660–23665. DOI: 10.1021/acsomega.0c01934
- Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’-piperidin]-1’-yl)butyl]indolyl Derivatives as High-Affinity Probes for σ Receptors. Journal of Medicinal Chemistry. Link
Propriétés
IUPAC Name |
6-bromospiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)11(15)16-12(10)3-5-14-6-4-12/h1-2,7,14H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTOHWXQKHYBLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693455 |
Source


|
| Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
CAS RN |
920023-36-5 |
Source


|
| Record name | 5-Bromo-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)

![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)





